molecular formula C40H30N4O4 B12580320 4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one

4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one

Cat. No.: B12580320
M. Wt: 630.7 g/mol
InChI Key: GZHSXTPXMRMBIN-UHFFFAOYSA-N
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Description

4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple quinoline rings and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one involves several steps. One common method starts with the reaction of aniline derivatives with malonic acid equivalents . This is followed by cyclization reactions to form the quinoline rings.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different properties and applications depending on the specific reactions and conditions used .

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biological pathways. The hydroxy and quinoline groups play a crucial role in these interactions, allowing the compound to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one apart is its complex structure, which includes multiple quinoline rings and hydroxy groups. This unique structure contributes to its diverse chemical reactivity and wide range of applications in various fields .

Properties

Molecular Formula

C40H30N4O4

Molecular Weight

630.7 g/mol

IUPAC Name

4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one

InChI

InChI=1S/C40H30N4O4/c1-25(35-37(45)31-20-9-11-22-33(31)43(39(35)47)29-16-5-3-6-17-29)41-27-14-13-15-28(24-27)42-26(2)36-38(46)32-21-10-12-23-34(32)44(40(36)48)30-18-7-4-8-19-30/h3-24,45-46H,1-2H3

InChI Key

GZHSXTPXMRMBIN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C5=C(C6=CC=CC=C6N(C5=O)C7=CC=CC=C7)O

Origin of Product

United States

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